molecular formula C19H15FN2O2S B2594696 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-06-3

5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2594696
CAS No.: 477858-06-3
M. Wt: 354.4
InChI Key: TVADFMSOCYRRNB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C19H15FN2O2S and its molecular weight is 354.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The synthetic pathways and biological properties of fluorinated benzothiazoles, including compounds related to 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole, have been a focus of research due to their potent cytotoxic activities. Fluorinated 2-(4-aminophenyl)benzothiazoles have shown significant in vitro cytotoxicity against sensitive human breast cell lines, highlighting their potential for pharmaceutical and preclinical development in antitumor applications (Hutchinson et al., 2001).

Antimicrobial Applications

Further studies have extended into the antimicrobial domain, where novel fluorobenzamides containing thiazole and thiazolidine analogs have been synthesized and evaluated. These compounds, bearing a fluorine atom in the 4th position of the benzoyl group, exhibited enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, underscoring the critical role of fluorine in augmenting antimicrobial efficacy (Desai et al., 2013).

Pharmacological Evaluation

The pharmacological landscape also includes the evaluation of thiazolo[3,2-a]pyrimidines, derived from similar chemical frameworks, for anti-inflammatory and antinociceptive activities. These compounds have demonstrated significant efficacy in models of inflammation and pain, presenting a potential for the development of new therapeutic agents (Alam et al., 2010).

Spectroscopic and Theoretical Investigations

On a more fundamental level, spectroscopic and theoretical investigations into compounds with related structures have contributed to our understanding of dual fluorescence effects and molecular aggregation phenomena. These studies provide insights into the charge transfer processes within molecules, offering implications for the design of fluorescence probes in biology and molecular medicine (Budziak et al., 2019).

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-12-17(25-18(21-12)14-6-4-3-5-7-14)13(2)22-24-19(23)15-8-10-16(20)11-9-15/h3-11H,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADFMSOCYRRNB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=C(C=C3)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.